molecular formula C22H20ClN3O2S B3016149 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 1358532-78-1

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B3016149
CAS No.: 1358532-78-1
M. Wt: 425.93
InChI Key: KSTVRCGFJZCLGW-UHFFFAOYSA-N
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Description

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound that features a quinoline core substituted with a thiomorpholine-4-carbonyl group and a chloro substituent

Preparation Methods

The synthesis of 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro substituent: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride or thionyl chloride.

    Attachment of the thiomorpholine-4-carbonyl group: This step involves the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride under basic conditions.

    Coupling with the ethanone moiety: The final step involves coupling the substituted quinoline with 4-aminoacetophenone under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, aiding in the design of new therapeutic agents.

    Industrial Applications: The compound’s derivatives are explored for their potential use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The thiomorpholine-4-carbonyl group enhances the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 1-(4-((6-Chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone include:

    Chloroquine: A well-known anti-malarial drug with a quinoline core, but lacking the thiomorpholine-4-carbonyl group.

    Quinacrine: Another anti-malarial drug with a similar quinoline structure but different substituents.

    Camptothecin: A natural product with a quinoline-based structure, known for its anti-cancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTVRCGFJZCLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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